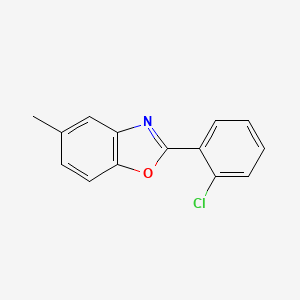

2-(2-Chlorophenyl)-5-methyl-1,3-benzoxazole

Description

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-5-methyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO/c1-9-6-7-13-12(8-9)16-14(17-13)10-4-2-3-5-11(10)15/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKPHBXFLWSHQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)-5-methyl-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzoic acid with o-aminophenol in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the benzoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2-Chlorophenyl)-5-methyl-1,3-benzoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzoxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of benzoxazole, including 2-(2-Chlorophenyl)-5-methyl-1,3-benzoxazole, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in breast cancer cells (e.g., MCF-7) with IC50 values as low as 0.65 µM. Additionally, it has demonstrated significant activity against prostate cancer cells (22Rv1) with an IC50 value of 1.54 µM .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against both gram-positive and gram-negative bacteria. Some derivatives have shown potent antibacterial activity against strains like E. coli and Staphylococcus aureus, suggesting potential for development into new antimicrobial agents .

- Anti-inflammatory Effects : In addition to its anticancer properties, certain derivatives have exhibited anti-inflammatory activity, indicating a dual-action potential that could be beneficial in treating conditions involving inflammation alongside cancer.

2. Chemical Synthesis

- Synthetic Routes : The synthesis of this compound typically involves cyclization reactions using precursors such as 2-aminophenol and 2-chlorobenzoic acid under acidic conditions. Advanced methodologies include the use of green chemistry approaches for more sustainable synthesis .

- Catalytic Methods : Recent advancements have introduced catalytic methods for synthesizing benzoxazole derivatives using nanocatalysts. These methods have shown improved yields and reduced reaction times while maintaining environmental sustainability .

Case Studies

Several case studies highlight the efficacy of this compound:

- Cytotoxicity in Cancer Models : A study involving multiple cancer cell lines demonstrated that modifications to the benzoxazole ring can significantly enhance cytotoxic activity. Derivatives were tested across various concentrations to establish structure-activity relationships (SAR).

- Antimicrobial Activity Assessment : In vitro studies evaluated the antimicrobial properties of synthesized derivatives against common bacterial strains. Results indicated that certain compounds had lower minimum inhibitory concentrations (MIC) compared to standard antibiotics, suggesting their potential as effective antimicrobial agents .

Mécanisme D'action

The mechanism of action of 2-(2-Chlorophenyl)-5-methyl-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparaison Avec Des Composés Similaires

Substituted Phenyl-Benzoxazoles

- 2-Phenyl-5-methyl-1,3-benzoxazole (1c) : Synthesized via nickel-catalyzed C−H arylation with 83% yield. The absence of electron-withdrawing groups on the phenyl ring results in reduced polarity compared to the chlorophenyl analog .

- Yielded 67% using similar nickel-catalyzed conditions .

- 2-(Furan-2-yl)-5-methyl-1,3-benzoxazole : Replacing the phenyl ring with a furan moiety introduces oxygen-based heteroatom interactions. Synthesized via TsOH-mediated cyclization with 82% yield .

Heterocyclic Modifications

- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole : Replacing the benzoxazole oxygen with sulfur (benzothiazole) increases lipophilicity. The dihedral angle between benzothiazole and methoxyphenyl rings is 8.76°, suggesting planar alignment for π-π stacking .

- 2-[Chloro(phenyl)methyl]-5-methyl-1H-1,3-benzodiazole : Incorporates a diazole core instead of oxazole, altering hydrogen-bonding capacity. Used as a synthetic intermediate in bioactive molecule development .

Anticancer and Antimicrobial Potential

- 2-[1-(2,4-Difluorobenzyl)-4-(4-methoxyphenyl)-1H-triazol-5-yl]-5-methyl-1,3-benzoxazole : Exhibited significant anticancer activity against three cell lines, attributed to the triazole-benzoxazole hybrid structure .

- 2-(2-(Cyclopropylmethoxy)Phenyl)-5-methyl-1,3,4-oxadiazole : Demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria, though less potent than gentamicin .

Activité Biologique

2-(2-Chlorophenyl)-5-methyl-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H10ClN O. The compound features a benzoxazole ring system with a chlorophenyl group and a methyl substituent. The presence of the chlorine atom enhances its reactivity, making it a candidate for various biological interactions.

Synthesis Methods

Several methods have been reported for synthesizing this compound. These typically involve reactions that are characteristic of benzoxazole derivatives, including cyclization processes and substitutions on the benzene ring .

Biological Activity Overview

Research indicates that benzoxazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Many studies have demonstrated the antimicrobial properties of benzoxazoles against various pathogens.

- Anticancer Properties : Certain derivatives have shown significant cytotoxic effects against cancer cell lines.

- Anti-inflammatory Effects : Some compounds exhibit anti-inflammatory activity comparable to standard drugs like ibuprofen.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains and fungi. In vitro studies have shown that this compound possesses activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicate a broad spectrum of activity .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Candida albicans | 25 |

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. It has demonstrated cytotoxic effects on several cancer cell lines, including prostate (22Rv1), breast (MCF-7), and liver (HepG2) cancer cells. The IC50 values for these assays indicate promising therapeutic potential:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.0 |

| HepG2 | 4.5 |

| 22Rv1 | 3.8 |

In comparison to standard chemotherapeutics like doxorubicin, which has an IC50 of approximately 2.32 µM against prostate cancer cells, the compound exhibits competitive efficacy .

Molecular docking studies have provided insights into the interaction of this compound with biological macromolecules. It has been suggested that this compound interacts with key enzymes involved in inflammatory pathways and cancer progression, such as Cyclooxygenase-2 (COX-2) and protein kinases related to tumor survival .

Case Studies

A recent study synthesized several benzoxazole derivatives and evaluated their biological activities. Among them, compounds structurally related to this compound exhibited significant anti-inflammatory and cytotoxic activities comparable to established drugs .

Q & A

Q. (Basic)

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase C18 columns and UV detection .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 244.05) .

What analytical techniques are critical for characterizing the crystal structure of this compound?

Q. (Advanced)

- Single-Crystal X-ray Diffraction (SC-XRD):

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .

- Refinement: Employ SHELXL for structure solution, refining parameters like anisotropic displacement and occupancy .

- Key Metrics: Report unit cell dimensions (e.g., monoclinic P2₁/n space group, a = 9.440 Å, β = 101.67°) and hydrogen-bonding networks .

- Powder X-ray Diffraction (PXRD): Compare experimental and simulated patterns to verify phase purity .

How do structural modifications at the chlorophenyl or methyl positions influence the compound's biological activity?

Q. (Advanced)

- Chlorophenyl Substitution:

- Electron-Withdrawing Effects: The 2-chloro group enhances electrophilicity, improving interactions with biological targets (e.g., enzyme active sites) .

- Positional Isomerism: 2-Chloro substitution shows higher anticancer activity compared to 3- or 4-chloro analogs due to steric and electronic compatibility .

- Methyl Group Impact:

What methodologies are employed to assess the compound's potential as an anticancer agent in vitro?

Q. (Advanced)

- Cell Viability Assays:

- Mechanistic Studies:

- Control Experiments: Compare with cisplatin or doxorubicin to benchmark efficacy .

How can researchers resolve contradictions in reported biological activity data for benzoxazole derivatives?

Q. (Advanced)

- Meta-Analysis: Compile data from multiple studies (e.g., PubChem, Acta Cryst.) and normalize variables like cell line origin, assay protocols, and compound purity .

- Dose-Response Validation: Replicate conflicting studies under standardized conditions (e.g., identical IC₅₀ calculation methods) .

- Structural Verification: Re-characterize disputed compounds via SC-XRD or NMR to confirm identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.